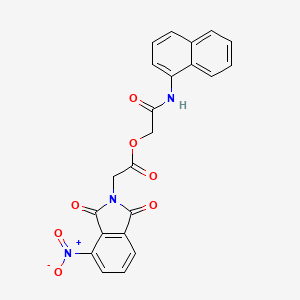![molecular formula C12H8IN3O4 B11534883 3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. It belongs to the class of hydrazide derivatives, which are often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction. The general reaction scheme is as follows:
- Dissolve 3-iodobenzohydrazide in methanol.
- Add 5-nitrofurfural and a few drops of glacial acetic acid.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold methanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can replace the iodine atom under conditions such as heating or using a catalyst.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, products can vary widely, including thiol-substituted or amine-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicinal research, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is explored for its potential anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups.
作用機序
The mechanism by which 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exerts its effects involves interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) under biological conditions, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 3-iodo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 3-iodo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to its specific nitrofuran moiety, which imparts distinct biological activities. The presence of the iodine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
This compound’s unique combination of functional groups makes it a valuable candidate for various applications in scientific research and industry.
特性
分子式 |
C12H8IN3O4 |
|---|---|
分子量 |
385.11 g/mol |
IUPAC名 |
3-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8IN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChIキー |
OCQAUBCMRVCEMD-VGOFMYFVSA-N |
異性体SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11534821.png)
![2-(2-methylphenyl)-6-{[2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11534828.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534834.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11534836.png)
![2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)

![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
![5-O'-methyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11534854.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11534867.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
